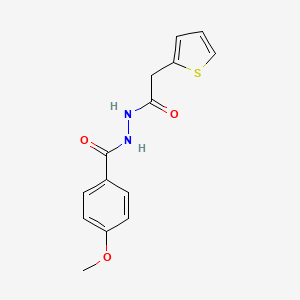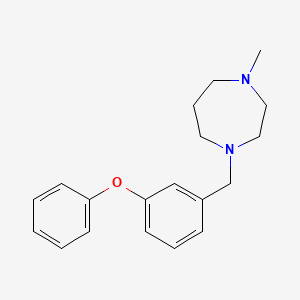
1-methyl-4-(3-phenoxybenzyl)-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1,4-diazepane derivatives often involves multicomponent reactions, cyclization processes, and the manipulation of functional groups to achieve the desired structural framework. For instance, a method for the synthesis of 1,4-diazepane derivatives utilizes intramolecular cyclization, starting from enantiomerically pure amino acids or via multicomponent reactions involving 1,3-dicarbonyls, 1,2-diamines, and aromatic aldehydes for direct stereoselective synthesis (Fanter et al., 2017; Sotoca et al., 2009).
Molecular Structure Analysis
The molecular structure of diazepane derivatives can be complex, with different substituents influencing the overall conformation and reactivity of the molecule. X-ray crystallography and NMR spectroscopy are common techniques used to elucidate the structure, showing that these compounds can adopt different configurations based on the substituents and their interactions (Moser & Vaughan, 2005).
Chemical Reactions and Properties
1,4-Diazepane derivatives participate in various chemical reactions, including multicomponent reactions, cycloadditions, and transformations leading to new compounds with potential biological activity. The reactivity can be influenced by the presence of functional groups, such as phenolate ligands, which can engage in redox processes and catalyze reactions (Mayilmurugan et al., 2010; Sankaralingam & Palaniandavar, 2014).
Physical Properties Analysis
The physical properties of 1,4-diazepane derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in material science and pharmaceuticals. These properties are determined by the molecular structure and the presence of specific functional groups (Geng et al., 2019).
Propiedades
IUPAC Name |
1-methyl-4-[(3-phenoxyphenyl)methyl]-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-20-11-6-12-21(14-13-20)16-17-7-5-10-19(15-17)22-18-8-3-2-4-9-18/h2-5,7-10,15H,6,11-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVYTZYXMDIKMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=CC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(3-phenoxybenzyl)-1,4-diazepane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-3-methoxybenzamide](/img/structure/B5675147.png)
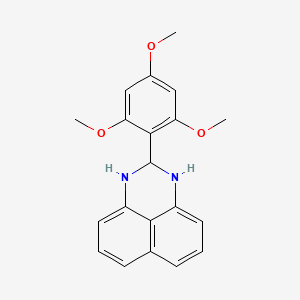

![1-[5-(4-fluorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5675163.png)
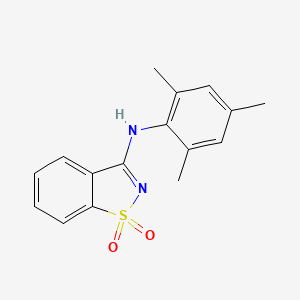
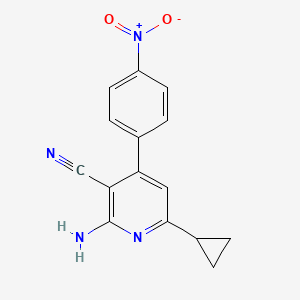
![N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide](/img/structure/B5675179.png)
![2-butyl-8-(morpholin-4-ylacetyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5675188.png)
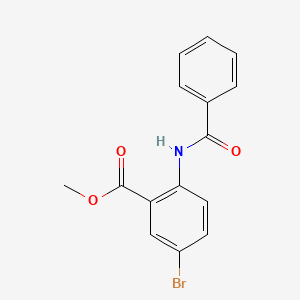
![4,5-dimethyl-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}pyrimidine](/img/structure/B5675200.png)

![1-[3-(1,3-dihydro-2H-isoindol-2-ylmethyl)phenoxy]-3-morpholin-4-ylpropan-2-ol](/img/structure/B5675211.png)
![6-[2-(trifluoromethyl)benzyl]-1,6-naphthyridin-5(6H)-one](/img/structure/B5675219.png)
